molecular formula C14H19N3O2 B1326716 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1232838-56-0

3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1326716
CAS No.: 1232838-56-0
M. Wt: 261.32 g/mol
InChI Key: XQTCZZYNNGCGLN-UHFFFAOYSA-N
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Description

3-(3,4-Diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3,4-diethoxy-substituted phenyl ring at position 3, a methyl group at position 4, and an amine group at position 5 of the pyrazole core. Its molecular formula is C₁₄H₁₉N₃O₂ (molecular weight: 261.31 g/mol).

Properties

IUPAC Name

5-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)14(15)17-16-13/h6-8H,4-5H2,1-3H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTCZZYNNGCGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C(=NN2)N)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the ethoxy groups or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(3,4-Diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Phenyl Substituents Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-(3,4-Diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine 3,4-diethoxy 4-methyl, 5-amine C₁₄H₁₉N₃O₂ 261.31 High lipophilicity; potential CNS activity due to diethoxy groups
4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine 3,4-dimethoxy 3-methyl, 5-amine C₁₂H₁₅N₃O₂ 233.27 Lower lipophilicity than diethoxy analog; studied for antioxidant properties
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-chloro 1-methyl, 5-amine C₁₀H₁₀ClN₃ 207.66 Electron-withdrawing Cl enhances metabolic stability; used in pesticide research
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 4-fluoro, 3-methyl 4-methyl, 5-amine C₁₁H₁₂FN₃ 205.24 Increased polarity due to F; potential antimicrobial applications

Key Observations:

Lipophilicity Trends : Ethoxy groups (logP ~1.8–2.2) confer higher lipophilicity than methoxy (logP ~1.0–1.5) or halogen substituents (e.g., Cl: logP ~2.5, F: logP ~0.9) .

Biological Implications : Methoxy and ethoxy derivatives are frequently associated with CNS and antioxidant activities, while halogenated analogs are explored for pesticidal or antimicrobial uses .

Biological Activity

3-(3,4-Diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrazole ring substituted with a 3,4-diethoxyphenyl group and a methyl group. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of drugs targeting inflammatory and microbial conditions.

The synthesis of 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate, forming a hydrazone intermediate that is cyclized using acetic acid. The reaction conditions usually require refluxing for several hours to ensure complete conversion.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₉N₃O₂
  • Molecular Weight: 261.32 g/mol
  • InChI Key: XQTCZZYNNGCGLN-UHFFFAOYSA-N .

Biological Activity

Research indicates that 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine exhibits promising biological activities, particularly in the following areas:

1. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, it was tested against Staphylococcus aureus and Escherichia coli, with results indicating effective growth inhibition at certain concentrations.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its usefulness in treating conditions characterized by excessive inflammation.

3. Cytotoxicity Against Cancer Cells

Recent studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, it showed selective cytotoxicity against cervical (SiHa) and prostate (PC-3) cancer cells with IC50 values of approximately 3.60 µM and 2.97 µM, respectively . Importantly, the compound exhibited minimal cytotoxicity against non-cancerous HEK cells (IC50 > 50 µM), indicating a favorable selectivity profile.

The biological activity of 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine is attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in inflammatory responses or cell proliferation pathways, thereby modulating their activity and leading to therapeutic effects.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar pyrazole derivatives:

Compound NameStructure CharacteristicsNotable Biological Activity
3-(3,4-Dimethoxyphenyl)-4-methyl-1H-pyrazol-5-amine Contains methoxy groups instead of ethoxy groupsExhibits similar anti-inflammatory properties
3-(2-Ethoxyphenyl)-4-methyl-1H-pyrazol-5-amine Different phenyl substitutionLower antimicrobial activity compared to target compound

This table highlights how variations in substituents can influence biological activity.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine:

  • Study on Antimicrobial Efficacy : In a controlled study, the compound was tested against multi-drug resistant bacterial strains, showing promising results that suggest potential as an alternative antimicrobial agent.
  • In Vivo Anti-inflammatory Assessment : Animal models treated with this compound exhibited reduced inflammation markers compared to control groups, supporting its potential use in clinical settings for inflammatory diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine, and how can intermediates be characterized?

The compound is typically synthesized via multi-step routes involving cyclization and functionalization. For example, thiourea analogues can be halogenated to yield regioisomers, as confirmed by X-ray crystallography of intermediates . Key steps include Vilsmeier–Haack formylation and oxidation, followed by acylation to generate carbonyl chloride intermediates. Characterization relies on NMR, IR, and single-crystal X-ray diffraction (e.g., SHELX refinement ). Optimization of solvent-free condensation reactions improves yield and purity .

Q. How is X-ray crystallography applied to confirm the structure of this compound and its intermediates?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving regioisomeric ambiguity and verifying substituent positions. For example, SCXRD analysis of halogenated pyrazole derivatives confirmed the spatial arrangement of diethoxy and methyl groups . SHELX software (e.g., SHELXL for refinement) is widely used, leveraging high-resolution data to resolve torsional angles and hydrogen-bonding networks . Disordered solvent molecules in crystal lattices require careful treatment during refinement .

Q. What spectroscopic techniques are essential for characterizing 3-(3,4-diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, distinguishing regioisomers via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • IR : Confirms functional groups (e.g., N-H stretches at ~3400 cm1^{-1} for the amine group) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent electronic effects) influence the biological activity of this compound?

Substituents like diethoxy groups enhance lipophilicity, improving membrane permeability. For instance, analogues with electron-donating groups (e.g., methoxy) show higher antitubercular activity, likely due to enhanced target binding . Structure-activity relationship (SAR) studies compare halogenated vs. methoxylated derivatives, revealing that bulkier substituents reduce potency . Computational docking (e.g., AutoDock) can predict binding modes to enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis .

Q. What challenges arise in resolving hydrogen-bonding networks in the crystal structure, and how are they addressed?

Hydrogen-bonding patterns (e.g., N–H···N or N–H···O) influence crystal packing and stability. For example, in ethanol solvates, disordered solvent molecules create ambiguities in hydrogen-bond assignments. SHELXL’s PART and SUMP instructions help model partial occupancy, while Hirshfeld surface analysis quantifies intermolecular interactions . Graph-set analysis (e.g., Etter’s notation) classifies motifs like R22(8)R_2^2(8) rings, aiding in reproducibility .

Q. How can conflicting biological activity data (e.g., antibacterial vs. cytotoxic results) be reconciled?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability or cell line specificity). For example, pyrazole derivatives may inhibit Staphylococcus aureus but lack activity against E. coli due to outer membrane permeability differences . Dose-response curves (IC50_{50} vs. MIC) and toxicity profiling (e.g., sea urchin embryo assays) clarify selective toxicity . Meta-analyses of patent literature and public datasets (e.g., ChEMBL) identify trends in scaffold efficacy .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Prodrug design : Esterification of the amine group improves aqueous solubility .
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rates .
  • Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles mitigate degradation in physiological pH . Stability under UV light and oxidative conditions is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Methodological Considerations

  • Crystallographic refinement : Use SHELXL’s TWIN and BASF commands for twinned data .
  • SAR workflows : Combine synthetic chemistry with high-throughput screening (e.g., 96-well plate assays) .
  • Data contradiction resolution : Apply Bland-Altman plots or mixed-effects models to quantify inter-lab variability .

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